7-(5-chloro-2-methylphenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine 7-(5-chloro-2-methylphenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16403771
InChI: InChI=1S/C19H11Cl3N6/c1-10-2-4-12(20)7-16(10)28-18-13(8-24-28)19-25-17(26-27(19)9-23-18)11-3-5-14(21)15(22)6-11/h2-9H,1H3
SMILES:
Molecular Formula: C19H11Cl3N6
Molecular Weight: 429.7 g/mol

7-(5-chloro-2-methylphenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

CAS No.:

Cat. No.: VC16403771

Molecular Formula: C19H11Cl3N6

Molecular Weight: 429.7 g/mol

* For research use only. Not for human or veterinary use.

7-(5-chloro-2-methylphenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine -

Specification

Molecular Formula C19H11Cl3N6
Molecular Weight 429.7 g/mol
IUPAC Name 10-(5-chloro-2-methylphenyl)-4-(3,4-dichlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Standard InChI InChI=1S/C19H11Cl3N6/c1-10-2-4-12(20)7-16(10)28-18-13(8-24-28)19-25-17(26-27(19)9-23-18)11-3-5-14(21)15(22)6-11/h2-9H,1H3
Standard InChI Key KRWISBLJBSBQGJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=C(C=C1)Cl)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CC(=C(C=C5)Cl)Cl

Introduction

Synthesis and Chemical Reactions

The synthesis of pyrazolo-triazolo-pyrimidine derivatives typically involves multiple steps, including condensation reactions and the use of various reagents to form the complex ring structure. For similar compounds, synthesis often starts with simpler pyrazole or triazole derivatives, which are then fused with pyrimidine rings through condensation reactions.

Biological Activities and Potential Applications

Compounds within the pyrazolo-triazolo-pyrimidine class have demonstrated a range of biological activities, including:

  • Antibacterial Activity: They can inhibit bacterial growth by interacting with enzymes involved in bacterial metabolism.

  • Anti-inflammatory Activity: They may modulate cellular signaling pathways to reduce inflammation.

  • Anticancer Activity: Some derivatives have shown potential in inhibiting cancer cell growth.

Compound NameBiological Activity
5,7-Dichloro- triazolo[1,5-a]pyrimidineAntibacterial
7-Chloro-2,5-dimethyl-3-(3-methylphenyl)pyrazolo[1,5-a]pyrimidineAnticancer
Thiazolo[5,4-d]pyrimidineAntimicrobial

Research Findings and Future Directions

While specific research findings on 7-(5-chloro-2-methylphenyl)-2-(3,4-dichlorophenyl)-7H-pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine are not available, studies on similar compounds suggest that modifications in the phenyl substituents can significantly affect biological activity. Future research should focus on synthesizing this compound and evaluating its interactions with biological targets to elucidate its therapeutic potential.

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